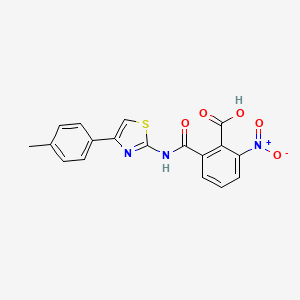
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid (NTPTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a fluorescent probe for the detection of protein aggregates. NTPTA is a thiazole-based fluorescent dye that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis of Optically Active Polyamides
- Researchers have developed optically active polyamides with pendent groups that include 4-nitro-1,3-dioxoisoindolin-2-yl, a compound structurally related to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid. These polyamides exhibit high solubility in polar organic solvents and have potential applications in materials science (Faghihi, Absalar, & Hajibeygi, 2010).
Development of Organic Salts
- Another study involved the crystallization of various acids with 2,4,6-triaminopyrimidine, leading to the formation of several organic salts. The study provides insights into hydrogen bonding and crystal structures, relevant for understanding the properties of compounds like 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid (Xing et al., 2017).
Synthesis of Benzothiazole Derivatives
- Research on benzothiazole derivatives, structurally related to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid, has shown promise in developing antitumor agents. These derivatives exhibit potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial Applications
- Certain compounds derived from related structures have demonstrated antimicrobial activity. For instance, benzimidazoles synthesized from similar nitro-containing compounds have shown effectiveness against various bacterial and fungal strains (Datta et al., 2003).
Corrosion Inhibition
- Derivatives of benzothiazole, similar to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid, have been used as corrosion inhibitors for mild steel in acid mediums. This highlights their potential application in materials protection (Rekha, Kannan, & Gnanavel, 2016).
Propiedades
IUPAC Name |
2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-5-7-11(8-6-10)13-9-27-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBPWJOAMTTZRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2374905.png)
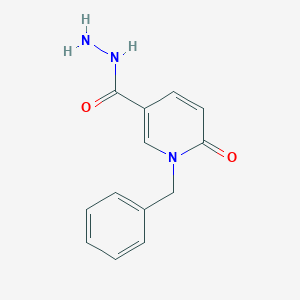
![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
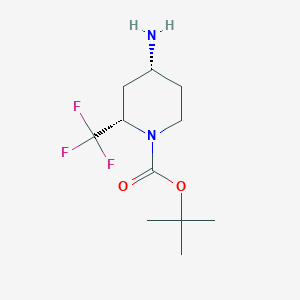
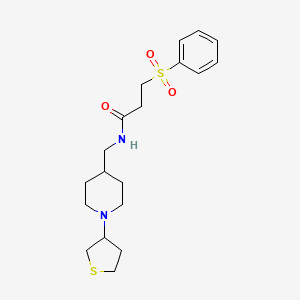

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
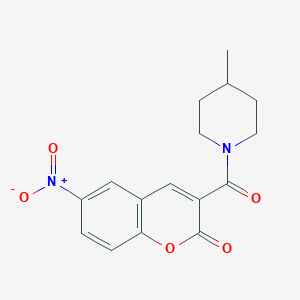
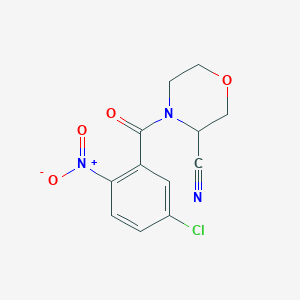

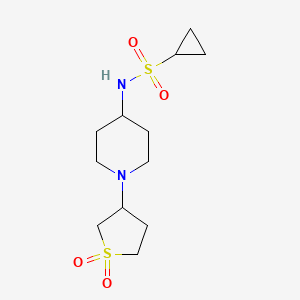
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)